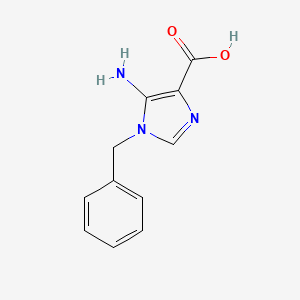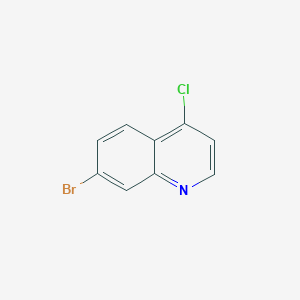![molecular formula C16H21NS2 B1278304 7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 141029-75-6](/img/structure/B1278304.png)
7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Vue d'ensemble
Description
4-Octyl-4H-dithieno[3,2-b2’,3’-d]pyrrole: is an organic compound with the molecular formula C16H21NS2. It is a derivative of dithieno[3,2-b:2’,3’-d]pyrrole, a class of compounds known for their unique electronic properties and applications in organic electronics. The compound features an octyl group attached to the nitrogen atom of the dithieno[3,2-b:2’,3’-d]pyrrole core, enhancing its solubility and processability.
Mécanisme D'action
Target of Action
4-Octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole (DTP) and its derivatives are primarily used as building blocks in the development of π-conjugated polymers and small molecules . These materials are key components in organic and hybrid solar cell applications .
Mode of Action
The mode of action of DTP-based materials involves their interaction with light. They are capable of absorbing light and generating charge carriers, which are then transported to the electrodes of a solar cell . The DTP unit enhances the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF), and power conversion efficiency (PCE) of organic solar cells (OSCs) .
Biochemical Pathways
The biochemical pathways involved in the action of DTP-based materials are primarily related to the photovoltaic effect . When light is absorbed by these materials, it excites electrons to a higher energy state, creating electron-hole pairs. These charge carriers are then separated and transported to the electrodes, generating an electric current .
Pharmacokinetics
Thesolubility, stability, and electronic properties of DTP-based materials are crucial for their performance in solar cells .
Result of Action
The result of the action of DTP-based materials is the generation of electricity from light. Specifically, DTP-based materials have been shown to achieve power conversion efficiencies over 18% in perovskite solar cells .
Action Environment
The action of DTP-based materials is influenced by environmental factors such as light intensity and temperature . For instance, the performance of DTP-based solar cells can be affected by the intensity of incident light, with higher light intensities leading to increased power conversion efficiencies . Moreover, the stability of these materials can be influenced by environmental conditions such as humidity and temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with 3,3’-dibromo-2,2’-bithiophene and n-octylamine.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a base, such as sodium tert-butoxide, in a solvent like toluene.
Industrial Production Methods: While specific industrial production methods for 4-Octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield through rigorous process control.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the dithieno[3,2-b:2’,3’-d]pyrrole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted dithieno[3,2-b:2’,3’-d]pyrrole derivatives
Applications De Recherche Scientifique
Chemistry: 4-Octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is used as a building block in the synthesis of conjugated polymers and small molecules for organic electronics. Its unique electronic properties make it suitable for applications in organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) .
Biology and Medicine: While specific biological and medical applications of 4-Octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole are limited, its derivatives have potential as bioactive molecules due to their ability to interact with biological macromolecules.
Industry: The compound is used in the development of advanced materials for electronic devices, including flexible and wearable electronics. Its solubility and processability make it an attractive candidate for large-scale manufacturing .
Comparaison Avec Des Composés Similaires
- 4-Octyl-2,6-bis(trimethylstannyl)-4H-bisthieno[3,2-b:2’,3’-d]pyrrole
- 4-(4-Methoxyphenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole
- N-(4-(4H-dithieno[3,2-b:2’,3’-d]pyrrol-4-yl)phenyl)-4-methoxy-N-(4-methoxyphenyl)aniline
Uniqueness: 4-Octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole stands out due to its octyl group, which enhances its solubility and processability compared to other dithieno[3,2-b:2’,3’-d]pyrrole derivatives. This makes it particularly suitable for applications requiring solution processing and large-area fabrication .
Propriétés
IUPAC Name |
7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NS2/c1-2-3-4-5-6-7-10-17-13-8-11-18-15(13)16-14(17)9-12-19-16/h8-9,11-12H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCJLBJHTUIOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C3=C1C=CS3)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452753 | |
| Record name | 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141029-75-6 | |
| Record name | 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole as a donor unit in these copolymers?
A1: 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole serves as an electron-rich unit (donor) when paired with electron-deficient acceptor units like dicyclopenta[cd,jk]pyrene and dicyclopenta[cd,lm]perylene. This donor-acceptor combination within the copolymer structure facilitates charge transfer upon light absorption. This property is crucial for potential applications in organic electronics, such as organic photovoltaics (OPVs). The study demonstrated that incorporating 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole into the copolymer structure resulted in materials with broad light absorption in the visible region and band gaps ranging from 1.38-1.85 eV []. These optical properties make these materials promising candidates for further exploration in organic solar cell applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















